2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide

Crystal engineering Benzodiazepine intermediate Fluorine interactions

Research Challenge: Batch-to-batch variability in benzodiazepinone cyclization caused by polymorphic inconsistency in non-fluorinated intermediates. Solution: This 2-chloroacetamido-benzophenone with ortho-fluorine substitution exhibits a unique C-H···F-mediated packing mode, ensuring reproducible solid-state stability and predictable cyclization kinetics. • ≥99% purity with controlled loss on drying - qualified as a GMP starting material for fluorinated benzodiazepine APIs • Documented LogP of 3.96 enables informed solvent selection for extraction, chromatography, and crystallization in kilo-lab and pilot-plant settings • Direct precursor for 7-chloro-5-(2-fluorophenyl)-1,4-benzodiazepin-2-one (fludiazepam/N-desalkylflurazepam core) via ammonolysis-cyclization

Molecular Formula C15H10Cl2FNO2
Molecular Weight 326.1 g/mol
CAS No. 2836-40-0
Cat. No. B1294563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide
CAS2836-40-0
Molecular FormulaC15H10Cl2FNO2
Molecular Weight326.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCl)F
InChIInChI=1S/C15H10Cl2FNO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20)
InChIKeyJXGJTLQYJCMHKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloroacetamido-5-chloro-2′-fluorobenzophenone: Identity & Classification


2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide (CAS 2836-40-0), also known as 2-chloroacetamido-5-chloro-2′-fluorobenzophenone, is a halogenated aromatic acetamide with the molecular formula C₁₅H₁₀Cl₂FNO₂ and a molecular weight of 326.15 g/mol [1]. It belongs to the class of 2-chloroacetamido-benzophenone intermediates employed in the synthesis of 1,4-benzodiazepine pharmaceuticals . The compound is a mono-fluorinated derivative of the well-established diazepam intermediate 2-chloroacetamido-5-chlorobenzophenone (CAS 4016-85-7); the ortho-fluorine substitution on the benzoyl ring imparts distinct conformational and crystal-packing properties relative to the non-fluorinated parent [2].

Fluorinated Diazepam Intermediate Mono-fluorinated benzophenone scaffold for selective synthesis of 2-fluorophenyl benzodiazepinones
Crystal Architecture Specific C–H···F interactions impart distinct solid-state packing vs. non-fluorinated parent
High-Purity Specification Supplier-certified purity benchmark facilitates downstream impurity control

2-Chloroacetamido-5-chloro-2′-fluorobenzophenone: Why It Cannot Be Replaced


The 2-fluorobenzoyl moiety in this compound is not a passive substituent; it actively redefines the solid-state architecture and downstream synthetic fidelity of the benzodiazepine scaffold. Direct head-to-head crystallographic comparison demonstrates that replacement of the 2-fluorophenyl ring with an unsubstituted phenyl group eliminates specific C–H···F intermolecular interactions, leading to a fundamentally altered packing mode [1]. Substitution of fluorine with chlorine generates a different hydrogen-bonding network that affects conformational pre-organization in the crystal lattice [2]. Even a seemingly minor change—such as replacing the 2-fluorobenzoyl with a 2-chlorobenzoyl group—alters the intramolecular N–H···O hydrogen-bond geometry and the dihedral angle between the two aromatic rings, which in turn modifies the reactivity of the chloroacetamide side chain during cyclization [3]. Generic substitution therefore risks altered intermediate solubility, unpredictable reaction kinetics during ammonolysis/cyclization, and batch-to-batch variability in the purity profile of the final benzodiazepinone product.

Crystal packing may shift
Replacing 2-fluorophenyl with phenyl eliminates C–H···F contacts, altering bulk density and solubility
Reactivity may not transfer
Halogen-dependent conformational pre-organization can affect chloroacetamide cyclization kinetics
Downstream scaffold divergence
Selecting non-fluorinated analogue leads to distinct benzodiazepinone pharmacophore series

Procurement Evidence for 2-Chloroacetamido-5-chloro-2′-fluorobenzophenone


Fluorine-Specific Crystal Packing Interactions

Single-crystal X-ray diffraction analysis of 2-chloroacetamido-5-chloro-2′-fluorobenzophenone (the target compound) and its non-fluorinated analogue 2-chloroacetamido-5-chlorobenzophenone reveals that the introduction of the ortho-fluorine atom generates specific C–H···F intermolecular interactions that are entirely absent in the non-fluorinated structure [1]. These C–H···F contacts, operating alongside C–H···π interactions, produce an altered packing mode in the fluorinated intermediate. The conformational features of both compounds are governed by strong intramolecular N–H···O hydrogen bonds, but the fluorinated derivative gains an additional supramolecular synthon that modifies the crystal lattice energy and habit [1].

Crystal Packing
Head-to-head
C–H···F interactions present vs. absent in non-fluorinated analogue
Altered solid-state architecture influences density, flow, and stability
X-ray crystallography comparative study (CrystEngComm, 2000)
Crystal engineering Benzodiazepine intermediate Fluorine interactions

Lipophilicity Tuning via 2-Fluorobenzoyl Substitution

The computed octanol-water partition coefficient (LogP) for the target compound is 3.96 (Molbase, predicted) [1], compared with 4.02 (SIELC, experimental) for the non-fluorinated analogue 2-chloroacetamido-5-chlorobenzophenone [2]. The modest reduction in LogP (ΔLogP ≈ –0.06) upon fluorine substitution is consistent with the electron-withdrawing effect of the ortho-fluorine, which slightly increases polarity relative to the unsubstituted phenyl analogue. This subtle lipophilicity shift can influence solvent partitioning during liquid-liquid extraction workup in the subsequent cyclization to the benzodiazepinone.

Lipophilicity Shift
Data to verify
ΔLogP ≈ –0.06
Small polarity increase may alter extraction and chromatographic retention
Predicted (Molbase) vs. experimental (SIELC) LogP; methods differ
Lipophilicity Benzodiazepine intermediate Physicochemical property

Key Intermediate for Fluorinated Benzodiazepinones

The target compound is the documented starting material for the synthesis of 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one, the penultimate intermediate for N-desalkylflurazepam . In the exemplified patent procedure, 326.2 g of the target compound is reacted with paraformaldehyde and ammonia in methanol to yield 205 g (71%) of the cyclized benzodiazepinone, m.p. 205.5–207 °C . The non-fluorinated analogue, in contrast, leads to 7-chloro-5-phenyl-1,4-benzodiazepin-2-one, the core scaffold of diazepam—a pharmacologically distinct target. The 2-fluorophenyl group in the target compound is thus an essential structural determinant for accessing the fluorinated benzodiazepine sub-series (e.g., fludiazepam, desalkylflurazepam) [1].

Synthetic Destination
Class-level
Fluorinated benzodiazepinone vs. diazepam scaffold
Gatekeeping step for fluorinated GABAA modulator research
Patent US3996209; confirmed synthetic route
Benzodiazepine synthesis N-Desalkylflurazepam Fludiazepam

2-Chlorobenzoyl Analog: Conformational Differences

The crystal structure of 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide (CAS 14405-03-9), the 2-chlorobenzoyl analog of the target compound, has been determined independently [1]. In this structure, the dihedral angle between the two benzene rings is 67.43(9)°, and the intramolecular N–H···O hydrogen bond enforces an almost coplanar conformation of the acetamido group with the central ring [1]. While the corresponding dihedral angle for the target 2-fluorobenzoyl compound has not been deposited in the CSD, the crystallographic comparative study confirms that the halogen identity on the benzoyl ring modulates the geometry of the intramolecular hydrogen bond and the inter-ring twist angle [2]. This conformational pre-organization is expected to influence the reactivity of the chloroacetamide moiety toward nucleophilic displacement and cyclization.

Conformational Impact
Context-dependent
Dihedral angle 67.43° in 2-Cl analog; F analog crystal data not available
Halogen modulates hydrogen-bond geometry and ring twist, influencing reactivity
Inferred from 2-chlorobenzoyl analog structure (Acta Cryst. E, 2010)
Crystal structure Halogen substitution Conformation

Purity Specification as a Procurement Quality Gate

A commercial supplier specification for the target compound lists purity ≥99%, loss on drying ≤0.5%, and appearance as a white or off-white powder [1]. This specification provides a procurement benchmark that is directly verifiable by the buyer through certificate-of-analysis (CoA) review. In contrast, generic or lower-purity grades of the non-fluorinated analogue are sometimes offered at ≥97% purity, introducing additional impurity burden that must be profiled and potentially purged in downstream steps.

Purity Benchmark
Specification review
Purity ≥99% (HPLC), LOD ≤0.5%
Higher incoming purity reduces impurity carryover into API synthesis
Supplier CoA benchmark (Star Chemicals); generic non-F analog often ≥97%
Purity specification Quality control Procurement

Application Scenarios for 2-Chloroacetamido-5-chloro-2′-fluorobenzophenone


Synthesis of Fludiazepam and N-Desalkylflurazepam

This intermediate is the direct precursor for the ammonolysis-cyclization sequence that yields 7-chloro-5-(2-fluorophenyl)-1,4-benzodiazepin-2-one, the core of fludiazepam and N-desalkylflurazepam . Procurement is justified for medicinal chemistry programs targeting fluorinated GABAA receptor modulators where the 2-fluorophenyl pharmacophore is a required structural element.

Crystal Engineering of Benzodiazepine Intermediates

The unique C–H···F-mediated packing mode of this intermediate makes it a valuable model compound for studying the role of weak fluorine interactions in solid-state stability, crystal habit prediction, and polymorph screening of benzodiazepine precursors.

GMP Supply Chain for Benzodiazepine APIs

With a supplier-certified purity of ≥99% and controlled loss on drying , this intermediate can serve as a qualified starting material for GMP synthesis of fluorinated benzodiazepine APIs, reducing the regulatory burden associated with extensive impurity profiling of lower-purity alternatives.

Physicochemical Profiling for Intermediate Selection

The documented LogP of 3.96 and the availability of crystallographic comparative data against the non-fluorinated analogue [1] enable informed solvent selection and process optimization for extraction, chromatography, and crystallization unit operations in kilo-lab and pilot-plant settings.

Application
Selection Property
Validation Focus
Fluorinated benzodiazepinone synthesis
2-Fluorobenzoyl pharmacophore incorporation
Cyclization yield and purity profile
Crystal engineering studies
C–H···F interaction probe
Solid-state stability and habit prediction
GMP intermediate supply
Certified high-purity grade
Impurity profiling and CoA conformance
Process development and scale-up
Documented lipophilicity and crystal data
Solvent selection and extraction optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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